2-Ethyl-4-pyrimidinecarbaldehyde
Overview
Description
2-Ethyl-4-pyrimidinecarbaldehyde is an organic compound with the molecular formula C7H8N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-4-pyrimidinecarbaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-ethylpyrimidine with a formylating agent such as formic acid or formamide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the aldehyde group at the 4-position of the pyrimidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalytic systems and precise temperature control is crucial to achieve high efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines, alcohols, and thiols.
Major Products:
Oxidation: Formation of 2-ethyl-4-pyrimidinecarboxylic acid.
Reduction: Formation of 2-ethyl-4-pyrimidinemethanol.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-Ethyl-4-pyrimidinecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 2-ethyl-4-pyrimidinecarbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. This interaction can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
2-Methyl-4-pyrimidinecarbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
4-Pyrimidinecarbaldehyde: Lacks the ethyl group at the 2-position.
2-Ethyl-5-pyrimidinecarbaldehyde: Similar structure but with the aldehyde group at the 5-position.
Uniqueness: 2-Ethyl-4-pyrimidinecarbaldehyde is unique due to the specific positioning of the ethyl group and the aldehyde group on the pyrimidine ring. This unique structure can influence its reactivity and interaction with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-ethylpyrimidine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-7-8-4-3-6(5-10)9-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHRKLWPICLPHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652876 | |
Record name | 2-Ethylpyrimidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092299-36-9 | |
Record name | 2-Ethylpyrimidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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